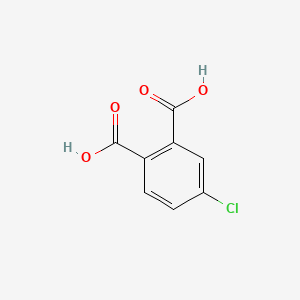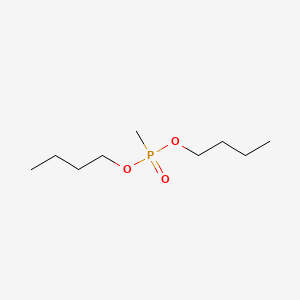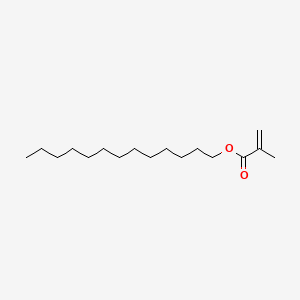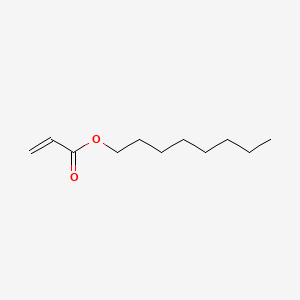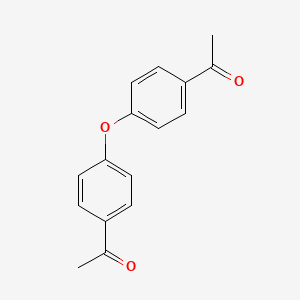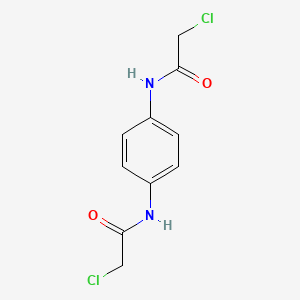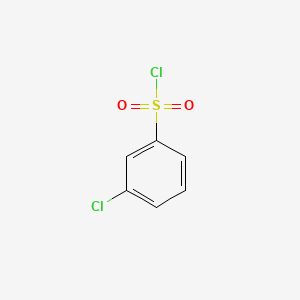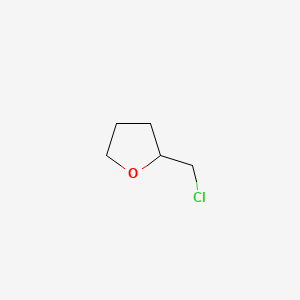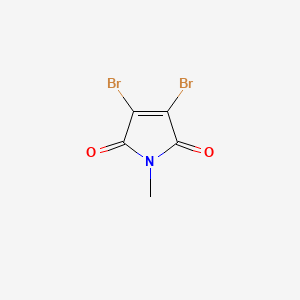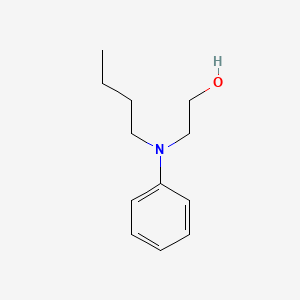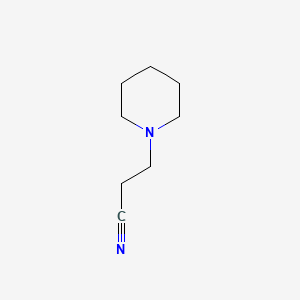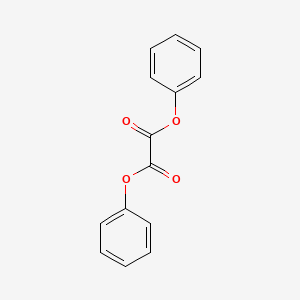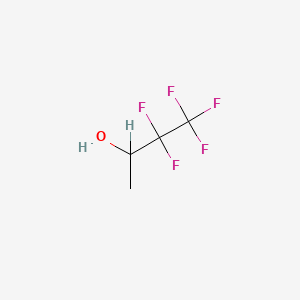
3,3,4,4,4-Pentafluorobutan-2-ol
Overview
Description
3,3,4,4,4-Pentafluorobutan-2-ol (PFBO) is a fluorinated alcohol with a wide range of applications in the fields of science, technology and engineering. PFBO is a colorless, volatile liquid with a boiling point of 37.5 °C, a melting point of -50.2 °C and a density of 1.6 g/cm3. It is highly soluble in water and organic solvents, such as ethanol and methanol, and has a low vapor pressure. PFBO is an important intermediate in the production of polymers, pharmaceuticals, agrochemicals and surfactants. It is also used as a solvent in the manufacture of paints, varnishes and inks.
Scientific Research Applications
Diffusion Coefficients and Molecular Dynamics
Fluorinated surfactants like 2,2,3,3,3-pentafluoropropan-1-ol and its relatives have been studied for their diffusion coefficients in water through both experimental and computational means. The intradiffusion coefficients obtained by molecular dynamics simulations offer insights into the behavior of these compounds in aqueous solutions, which is crucial for understanding their applications in fields such as chemical engineering and materials science (Pereira et al., 2014).
Synthesis of Pentafluorinated Compounds
The synthesis of pentafluorinated β-hydroxy ketones from 1-aryl and 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates demonstrates the versatility of fluorinated compounds in organic chemistry. These reactions proceed under mild conditions and expand the toolkit for synthesizing fluorinated molecules, which are valuable in pharmaceuticals, agrochemicals, and materials science (Zhang & Wolf, 2012).
Environmental Impact and Replacement of CFCs
Research on HFC-365mfc (1,1,1,3,3-pentafluorobutane) as a chlorine-free substitute for foam blowing agents like HCFC-141b and CFC-11 highlights the environmental applications of fluorinated compounds. These substances offer alternatives to ozone-depleting compounds and are studied for their atmospheric presence and emissions, reflecting their significance in environmental science and policy (Stemmler et al., 2007).
Catalytic Applications
The catalytic enantioselective difluoroalkylation of aldehydes using pentafluorobutane-1,3-diones is a testament to the role of fluorinated compounds in catalysis. These processes yield chiral α,α-difluoro-β-hydroxy ketones, illustrating the utility of fluorinated molecules in synthesizing complex, value-added products with high specificity and efficiency (Zhang & Wolf, 2013).
Fluorine NMR and Protein Studies
The sensitivity of fluorinated tags in NMR studies of proteins shows the importance of such compounds in biochemical and pharmaceutical research. Fluorine-19 NMR offers a unique window into the structure and dynamics of proteins, facilitating the development of new diagnostics and therapeutics (Ye et al., 2015).
properties
IUPAC Name |
3,3,4,4,4-pentafluorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIAHXXBFVPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880134 | |
| Record name | 1-Pentafluoroethylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluorobutan-2-ol | |
CAS RN |
374-40-3 | |
| Record name | 3,3,4,4,4-Pentafluoro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,4-Pentafluorobutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentafluoroethylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,4-pentafluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




